Platelet Aggregation Inhibitory Potency Across Multiple Agonists: IC50 Comparison
YLF-466D inhibits platelet aggregation induced by three distinct agonists with agonist-specific IC50 values. Against thrombin-induced aggregation, the IC50 is 84 μM; against ADP-induced aggregation, the IC50 is 55 μM; and against collagen-induced aggregation, the IC50 is 87 μM [1]. The compound also attenuates whole blood aggregation induced by collagen, extending functional relevance beyond isolated platelet preparations [1]. For comparison, the direct AMPK activator A-769662 inhibits thrombin-induced platelet aggregation with a reported IC50 of approximately 114 μM under comparable experimental conditions [2].
| Evidence Dimension | Inhibition of platelet aggregation (IC50) |
|---|---|
| Target Compound Data | 84 μM (thrombin); 55 μM (ADP); 87 μM (collagen) |
| Comparator Or Baseline | A-769662: IC50 approximately 114 μM (thrombin) |
| Quantified Difference | YLF-466D exhibits approximately 1.4-fold higher potency than A-769662 against thrombin-induced aggregation; highest potency observed against ADP (IC50 = 55 μM) |
| Conditions | Isolated human platelets; aggregation measured by turbidometric aggregometry |
Why This Matters
Researchers studying platelet biology can select YLF-466D based on its agonist-specific potency profile, particularly when ADP-mediated signaling is the primary pathway of interest.
- [1] Liu Y, Park JM, Oh SJ, Chang KH, Lee MY. Antiplatelet effect of a newly developed AMP-activated protein kinase activator YLF-466D. Eur J Pharmacol. 2015 Aug 5;760:81-7. View Source
- [2] Bertin Bioreagent. YLF-466D Product Datasheet. Includes reference to A-769662 comparator data. View Source
